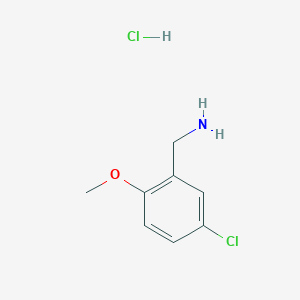

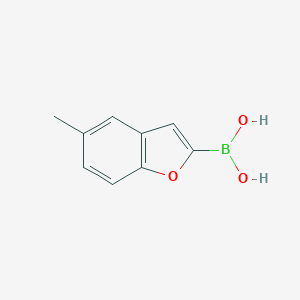

(5-甲基苯并呋喃-2-基)硼酸

描述

(5-Methylbenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in coupling reactions and the synthesis of various organic compounds. While the provided papers do not directly discuss (5-Methylbenzofuran-2-yl)boronic acid, they do provide insight into the chemistry of related boronic acid compounds and furan derivatives.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and regioselective reactions. The first paper discusses the generation of boron 4-methoxy-2-furanolates from 4-O-methyl tetronates, which undergo regioselective 3-hydroxyalkylations with aldehydes. This process results in the formation of 3-acyl-4-O-methyl tetronates after oxidation with 2-iodoxybenzoic acid . Although this paper does not directly describe the synthesis of (5-Methylbenzofuran-2-yl)boronic acid, the methods used for regioselective hydroxyalkylation could potentially be adapted for its synthesis.

Molecular Structure Analysis

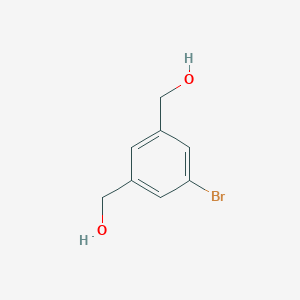

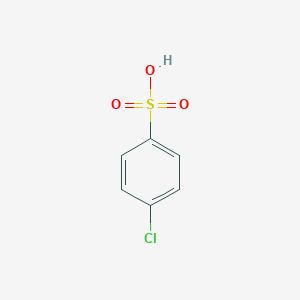

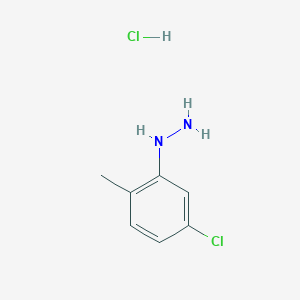

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. In the case of (5-Methylbenzofuran-2-yl)boronic acid, the organic moiety would be a 5-methylbenzofuran-2-yl group. The second paper discusses the reduction of a dichloro boron compound, which leads to the formation of a diborocane compound with a unique structure . Although this does not directly relate to the molecular structure of (5-Methylbenzofuran-2-yl)boronic acid, it highlights the versatility of boron compounds and the potential for complex structures.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. The papers provided do not detail reactions specifically involving (5-Methylbenzofuran-2-yl)boronic acid, but the chemistry discussed in the first paper implies that boronic acid derivatives can participate in regioselective alkylations . This suggests that (5-Methylbenzofuran-2-yl)boronic acid could also be used in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are crucial for their practical applications. While the provided papers do not offer specific data on the properties of (5-Methylbenzofuran-2-yl)boronic acid, they do provide a context for understanding the behavior of boronic acid derivatives. For example, the stability of the boron compounds in various conditions and their reactivity with other chemical reagents are important considerations for synthesis and application .

科学研究应用

有机合成和材料开发

(5-甲基苯并呋喃-2-基)硼酸及其衍生物在有机合成中至关重要,特别是在铃木偶联反应中,这对于创造各种有机材料至关重要。例如,合成3-硼基-5-氟苯甲酸展示了硼酸在创建双芳基化合物中的实用性,突显了它们在开发药物和有机材料中的重要性 (Sun Hai-xia et al., 2015)。此外,硼酸在发展用于糖检测的荧光报告物中发挥作用,展示了它们在创建医学诊断和研究传感器中的潜力 (Junfeng Wang et al., 2005)。

先进化学合成技术

硼酸在区域选择性合成过程中起着关键中间体的作用,例如高度区域选择性的硼4-甲氧基-2-呋喃醇酸3-羟基烷基化,说明了它们在高精度合成复杂有机分子中的重要性 (F. F. Paintner et al., 2001)。此外,它们在通过荧光变化检测含硼化合物中的作用为监测化学反应和分析材料提供了一种新颖方法 (Matthew R. Aronoff et al., 2013)。

硼化学和分子结构研究

对硼酸的研究,包括(5-甲基苯并呋喃-2-基)硼酸,有助于我们理解硼化学和新型含硼化合物的发展。对双叉氢键稳定的硼类羧酸类似物的研究揭示了硼化合物中独特的电子性质和氢键成键的见解,这对于设计新材料和催化剂至关重要 (Rui Guo et al., 2019)。

抗病毒和抗肿瘤应用

在生物医学领域,(5-甲基苯并呋喃-2-基)硼酸衍生物已被探索其潜在的抗病毒和抗肿瘤性能。例如,苯硼酸修饰的纳米颗粒显示出作为抗丙型肝炎病毒治疗药物的潜力,表明硼酸衍生物在开发新型抗病毒药物中的潜力 (M. Khanal et al., 2013)。此外,某些衍生物已被合成并用于抗肿瘤活性测试,突显了(5-甲基苯并呋喃-2-基)硼酸在促进癌症研究和治疗开发中的多功能性 (М. А. Калдрикян等,2011)。

属性

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576774 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylbenzofuran-2-yl)boronic acid | |

CAS RN |

143381-72-0 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)